molecular formula C29H21FN6O3S B11548905 ethyl 6-amino-2-({[6-amino-3,5-dicyano-4-(4-fluorophenyl)pyridin-2-yl]sulfanyl}methyl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate

ethyl 6-amino-2-({[6-amino-3,5-dicyano-4-(4-fluorophenyl)pyridin-2-yl]sulfanyl}methyl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate

Cat. No.: B11548905
M. Wt: 552.6 g/mol
InChI Key: LSCXICBLVYWXCH-UHFFFAOYSA-N
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Description

Ethyl 6-amino-2-({[6-amino-3,5-dicyano-4-(4-fluorophenyl)pyridin-2-yl]sulfanyl}methyl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-amino-2-({[6-amino-3,5-dicyano-4-(4-fluorophenyl)pyridin-2-yl]sulfanyl}methyl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate involves multiple steps. One common method includes the condensation of ethyl 2-cyano-3-ethoxypropenoate with cyanothioacetamide, followed by cyclization and functionalization reactions . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-amino-2-({[6-amino-3,5-dicyano-4-(4-fluorophenyl)pyridin-2-yl]sulfanyl}methyl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., ethanol, methanol), acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and reaction time are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Ethyl 6-amino-2-({[6-amino-3,5-dicyano-4-(4-fluorophenyl)pyridin-2-yl]sulfanyl}methyl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-amino-2-({[6-amino-3,5-dicyano-4-(4-fluorophenyl)pyridin-2-yl]sulfanyl}methyl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyran and pyridine derivatives with comparable structures and functional groups. Examples include:

Uniqueness

Ethyl 6-amino-2-({[6-amino-3,5-dicyano-4-(4-fluorophenyl)pyridin-2-yl]sulfanyl}methyl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research and industry. Its structure allows for various chemical modifications, making it a versatile compound for further study and development.

Properties

Molecular Formula

C29H21FN6O3S

Molecular Weight

552.6 g/mol

IUPAC Name

ethyl 6-amino-2-[[6-amino-3,5-dicyano-4-(4-fluorophenyl)pyridin-2-yl]sulfanylmethyl]-5-cyano-4-phenyl-4H-pyran-3-carboxylate

InChI

InChI=1S/C29H21FN6O3S/c1-2-38-29(37)25-22(39-27(35)20(13-32)24(25)16-6-4-3-5-7-16)15-40-28-21(14-33)23(19(12-31)26(34)36-28)17-8-10-18(30)11-9-17/h3-11,24H,2,15,35H2,1H3,(H2,34,36)

InChI Key

LSCXICBLVYWXCH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=CC=C2)C#N)N)CSC3=C(C(=C(C(=N3)N)C#N)C4=CC=C(C=C4)F)C#N

Origin of Product

United States

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